Boc-Glycine methyl ester
Overview
Description
Boc-Glycine methyl ester is a derivative of the amino acid glycine . It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants . It is also used in the preparation of amino acids and organic compounds .
Synthesis Analysis
The Boc-Glycine methyl ester can be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular formula of Boc-Glycine methyl ester is C8H15NO4 . The molecular weight is 189.21 g/mol .Chemical Reactions Analysis
The Boc group in Boc-Glycine methyl ester can be cleaved by mild acidolysis . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis
Boc-Glycine methyl ester is a colorless to yellow liquid . It has a molecular weight of 189.21 g/mol . The boiling point is 190 °C .Scientific Research Applications
1. Deprotection of the N-Boc Group
- Application Summary: Boc-Glycine methyl ester is used in a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Methods of Application: The procedure involves using oxalyl chloride in methanol under room temperature conditions for 1–4 hours .
- Results: The reactions yield up to 90% and this mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
2. N-Boc Protection of Amines
- Application Summary: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
- Methods of Application: Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- Results: The method provides a green and efficient way to protect amines, with excellent yields .
3. Synthesis of Cyclophosphazene Compounds
- Application Summary: Glycine methyl ester hydrochloride is used to synthesize cyclophosphazene compounds with amino acid esters as side groups .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
4. Preparation of Pregabalin
- Application Summary: Boc-glycine methyl ester is used in the preparation of Pregabalin, a GABA analogue used as an anticonvulsant .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
5. Synthesis of N-Boc Amino Acid Esters
- Application Summary: Boc-Gly-OH can be used for the esterification reaction to synthesize N-Boc amino acid esters .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
6. Synthesis of Neuroprotective Drug Analogs
- Application Summary: Boc-Gly-OH is used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
7. Allylation of Hydrazones and Isatin
- Application Summary: Boc-Gly-OH can be used as a promoter for the allylation of hydrazones and isatin .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
8. Dual Protection of Amino Functions
- Application Summary: Boc-Gly-OH can be used for dual protection of amino functions . This method is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUZOEOLWIHIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348468 | |
Record name | Boc-Glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glycine methyl ester | |
CAS RN |
31954-27-5 | |
Record name | Boc-Glycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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